Verapamil

説明

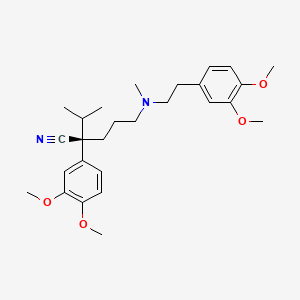

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTNSNPWRIOYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041152 | |

| Record name | (+/-)-Verapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 245 °C at 0.01 mm Hg, 243-246 °C at 1.00E-02 mm Hg | |

| Record name | Verapamil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001; Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/, Practically insoluble in water, Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform, 4.47 mg/L | |

| Record name | Verapamil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Viscous, pale yellow oil | |

CAS No. |

52-53-9 | |

| Record name | Verapamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verapamil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verapamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Verapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verapamil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERAPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ0O37KU29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Verapamil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Action of Dexverapamil

P-glycoprotein (MDR-1) Inhibition

Dexverapamil is recognized as a modulator of multidrug resistance (MDR) through its interaction with P-glycoprotein (P-gp), a product of the MDR1 gene. aacrjournals.orgnih.gov This ATP-binding cassette (ABC) transporter functions as an efflux pump, actively removing a wide array of structurally and functionally diverse compounds from cells, thereby reducing their intracellular concentration and therapeutic efficacy. scirp.orgaacrjournals.org

Competitive Inhibition of Efflux Pump Activity

Dexthis compound functions as a competitive inhibitor of the P-glycoprotein efflux pump. ebi.ac.uknih.govascopubs.org This means that dexthis compound directly competes with other P-gp substrates for binding to the transporter. aacrjournals.orgscielo.br By occupying the binding sites on P-gp, dexthis compound reduces the pump's capacity to efflux other co-administered drugs that are also P-gp substrates. aacrjournals.orgscielo.br This competitive inhibition mechanism is a key factor in its ability to reverse multidrug resistance in cancer cells. aacrjournals.orgebi.ac.uk Dexthis compound is considered a second-generation P-gp inhibitor, developed to have reduced cardiac activity compared to its parent compound, This compound (B1683045), while still retaining its P-gp modulatory effects. scielo.brnih.govtandfonline.com

Impact on Intracellular Accumulation of Substrate Compounds in Resistant Cellular Systems

By inhibiting the efflux activity of P-glycoprotein, dexthis compound effectively increases the intracellular concentration of various chemotherapeutic agents in resistant cells. scirp.orgnih.govmdpi.com This increased accumulation allows the cytotoxic drugs to reach and maintain effective concentrations at their intracellular targets, thereby restoring their therapeutic efficacy. scirp.orgnih.gov For instance, in vitro studies have demonstrated that dexthis compound can enhance the cytotoxicity of doxorubicin (B1662922) in multidrug-resistant murine leukemia cells by increasing the intracellular content of the drug. nih.gov Similarly, it has been shown to increase the intracellular accumulation of other P-gp substrates like [3H]-paclitaxel. mdpi.com The ability of this compound, and by extension dexthis compound, to restore intracellular drug levels is dependent on the uptake kinetics of the specific substrate. nih.gov

Mechanistic Models of P-glycoprotein Binding and Modulation

The precise mechanism by which P-glycoprotein recognizes and transports its vast array of substrates is complex and not fully elucidated. Several models have been proposed, including the "hydrophobic vacuum cleaner" model, which suggests that P-gp intercepts its lipophilic substrates from within the cell membrane. mdpi.com P-glycoprotein possesses a large, flexible binding pocket that can accommodate a wide variety of chemical structures. nih.govresearchgate.net

Dexthis compound, as a competitive inhibitor, is thought to bind to this polyspecific binding site, preventing the binding and subsequent transport of other substrates. scielo.br Some inhibitors may act non-competitively, binding to sites other than the substrate transport site, or allosterically, inducing conformational changes that impair pump function. tandfonline.comscielo.br There is also evidence that some modulators can interfere with the ATP hydrolysis that powers the pump. nih.govtandfonline.com While dexthis compound is primarily considered a competitive inhibitor, the full scope of its interaction with the dynamic conformational states of P-gp is an area of ongoing investigation. scielo.br

Interaction with Cytochrome P450 (CYP) Enzymes

In addition to its effects on P-glycoprotein, dexthis compound interacts significantly with the cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism.

Inhibition of CYP3A4 Activity and Mechanistic Implications

Dexthis compound is a known inhibitor of CYP3A4, one of the most important enzymes in human drug metabolism. nih.govresearchgate.netpharmacytimes.com This inhibition can be mechanism-based, meaning that dexthis compound is converted by CYP3A4 into a reactive metabolite that irreversibly binds to and inactivates the enzyme. drugbank.comebmconsult.com This time- and concentration-dependent inactivation leads to a prolonged reduction in the metabolic capacity of CYP3A4 until new enzyme is synthesized. drugbank.comresearchgate.netnih.gov Both enantiomers of this compound and their metabolites, including northis compound (B1221204), have been shown to cause mechanism-based inhibition of CYP3A4. researchgate.netnih.gov The inactivation potency varies between the stereoisomers and their metabolites. researchgate.netnih.gov This inhibition of CYP3A4 can lead to significant drug-drug interactions, increasing the plasma concentrations of co-administered drugs that are substrates for this enzyme. pharmacytimes.comresearchgate.net

Role in Pre-Systemic Metabolism Pathways

Pre-systemic metabolism, also known as the first-pass effect, is the metabolism of a drug before it reaches the systemic circulation, primarily occurring in the gut wall and liver. wikipedia.orgpharmacologycanada.orgdiva-portal.org CYP3A4 is highly expressed in both the liver and the small intestine and plays a major role in this first-pass metabolism. medsafe.govt.nznih.gov By inhibiting intestinal and hepatic CYP3A4, dexthis compound can significantly reduce the pre-systemic metabolism of other drugs, leading to increased bioavailability. researchgate.netnih.gov This effect is particularly important for drugs that are extensively metabolized by CYP3A4 during their first pass. researchgate.net The stereoselective metabolism of this compound itself is also influenced by first-pass metabolism, with different CYP isoforms contributing to the process. drugbank.compharmgkb.org

Calcium Channel Modulatory Activity

Dexthis compound, the (R)-enantiomer of this compound, exhibits distinct molecular and cellular activities, particularly in its interaction with calcium channels. While its primary clinical interest has shifted towards its role as a P-glycoprotein inhibitor in multidrug resistance, its effects on calcium channels remain a key aspect of its pharmacological profile.

Specificity and Selectivity Profile of Calcium Channel Interactions

While the primary target of this compound's calcium channel antagonism is the L-type calcium channel, research indicates that it can also interact with other subtypes of voltage-gated calcium channels, including T-type, N-type, and P-type channels. nih.govnih.govfrontiersin.org However, these interactions generally occur at higher concentrations than those required to block L-type channels. nih.gov

The specificity and selectivity profile of Dexthis compound for these different calcium channel subtypes is less extensively characterized than that of racemic this compound. Most studies investigating non-L-type calcium channel effects have utilized the racemic mixture. For instance, studies on rat striatal slices showed that racemic this compound at low micromolar concentrations can block P-type calcium channels, and at higher concentrations, it appears to interact with N- and Q-type channels. nih.gov Similarly, racemic this compound has been shown to block T-type calcium channels, although with a lower affinity than for L-type channels. nih.govnih.gov

Evidence regarding the stereoselectivity of this compound enantiomers on different calcium channel subtypes is limited. A study on the enantiomers of devapamil, a structurally related compound, found that they blocked T-type calcium channels with nearly equal potency, suggesting that the pronounced stereoselectivity observed for L-type channels may not extend to all other channel subtypes. researchgate.net Another study observed stereoselective inhibition of contractions induced by agents heavily reliant on calcium channel function, with the (-)-isomer being more potent. cdnsciencepub.com This suggests that the degree of stereoselectivity may depend on the specific physiological context and the type of calcium channel involved.

Pre Clinical Pharmacological Investigations of Dexverapamil

In Vitro Studies on Multidrug Resistance Reversal

A cornerstone of the in vitro evaluation of dexverapamil has been the use of well-established multidrug-resistant cancer cell lines. These cell lines are characterized by their overexpression of drug efflux pumps, most notably P-glycoprotein (P-gp), which actively removes chemotherapeutic agents from the cell, thereby reducing their efficacy. nih.govtandfonline.com

Commonly utilized models include the human chronic myelogenous leukemia cell line K562 and its doxorubicin-resistant subline, K562/ADM, as well as the human oral epidermoid carcinoma cell line KB and its vincristine-resistant counterpart, KB/VCR. tandfonline.comfrontiersin.orgportlandpress.com The resistance in these cell lines is well-documented, with K562/ADM cells showing significant resistance to agents like vinblastine (B1199706) compared to the parental K562 line. portlandpress.com Similarly, the KB/VCR cell line demonstrates high resistance to vincristine. frontiersin.orgresearchgate.net These cell lines serve as critical tools to assess the ability of compounds like dexthis compound to overcome P-gp-mediated resistance.

Studies have consistently demonstrated that dexthis compound can enhance the cytotoxic effects of various antineoplastic agents in resistant cancer cell lines. This phenomenon, known as chemosensitization, is a key indicator of MDR reversal. For instance, dexthis compound has been shown to increase the sensitivity of resistant cells to drugs such as doxorubicin (B1662922), vincristine, and paclitaxel. tandfonline.comresearchgate.net

The effectiveness of dexthis compound in potentiating chemotherapy is often quantified by the "reversal fold," which measures the degree to which the modulator restores the cancer cells' sensitivity to a particular drug. Research has shown that dexthis compound can significantly decrease the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs in resistant cells, bringing it closer to the levels observed in their drug-sensitive counterparts. frontiersin.org While second-generation P-gp inhibitors like dexthis compound aimed to improve upon the first generation, they still faced challenges related to pharmacokinetic interactions. portlandpress.com

| Cell Line | Chemotherapeutic Agent | Modulator | Reversal Fold |

| K562/ADM | Vinblastine | 1416 (novel agent) | 4.96 |

| KBV | Vinblastine | 1416 (novel agent) | 25.09 |

| This table showcases the reversal of multidrug resistance by a novel agent, 1416, in K562/ADM and KBV cells, providing a comparative context for the goals of chemosensitization studies involving agents like dexthis compound. |

Data derived from a study on a novel P-gp inhibitor, illustrating the concept of reversal fold in chemosensitization assays. portlandpress.com

A primary mechanism by which P-gp confers multidrug resistance is by actively effluxing substrates out of the cell. To investigate the ability of dexthis compound to inhibit this function, cellular accumulation assays are employed. These assays often utilize fluorescent probes that are known P-gp substrates, such as Rhodamine 123. bg.ac.rsplos.org

In resistant cells overexpressing P-gp, the intracellular accumulation of Rhodamine 123 is significantly lower compared to sensitive cells due to its rapid efflux. researchgate.net The addition of an effective P-gp inhibitor like dexthis compound is expected to block this efflux, leading to an increase in the intracellular fluorescence. This increased accumulation serves as a direct measure of the modulator's ability to inhibit P-gp function. The concentration at which an inhibitor causes a 50% increase in probe accumulation (EC50) is a key parameter in these studies. semanticscholar.org

To confirm that the chemosensitizing effect of dexthis compound is specific to P-gp-mediated resistance, its cytotoxicity is evaluated in both resistant and their corresponding sensitive parental cell lines. Ideally, a P-gp modulator should exhibit low intrinsic cytotoxicity at concentrations where it effectively reverses resistance. frontiersin.org

Studies have shown that while This compound (B1683045), the racemic mixture, can enhance the cytotoxicity of doxorubicin in various pancreatic cancer cell lines, this effect is not always directly correlated with changes in cellular drug accumulation. nih.gov Dexthis compound has been noted for having reduced cardiotoxicity compared to this compound, a significant advantage. frontiersin.org Cytotoxicity assays, such as the MTT assay, are used to determine the IC50 values of chemotherapeutic agents alone and in combination with dexthis compound in both sensitive and resistant cell lines. frontiersin.orgaacrjournals.org A significant decrease in the IC50 in resistant cells in the presence of dexthis compound, with minimal effect in sensitive cells, indicates a specific action on the resistance mechanism.

Cellular Accumulation Assays Utilizing Fluorescent Probes (e.g., Rhodamine 123 Efflux)

In Vivo Studies Using Non-Human Animal Models

To translate in vitro findings into a more complex biological system, non-human animal models of multidrug resistance are utilized. A common approach involves the subcutaneous implantation of multidrug-resistant human cancer cells into immunodeficient mice, creating tumor xenografts. aacrjournals.orgaacrjournals.orgnih.gov

For example, models using P-gp-overexpressing cell lines like the human small cell lung carcinoma line GLC4/P-gp or breast cancer xenografts have been established. aacrjournals.orgresearchgate.net These models allow for the in vivo evaluation of a modulator's ability to enhance the efficacy of chemotherapeutic agents against resistant tumors. The growth of these tumors in the presence of chemotherapy, with and without the modulator, is monitored to assess the therapeutic benefit. Studies have shown that P-gp modulators can increase the concentration of co-administered chemotherapeutic drugs within the tumor tissue. aacrjournals.org While in vitro studies often show promise, the translation to in vivo efficacy can be challenging, as demonstrated in some studies with this compound where in vitro sensitization did not lead to improved survival in mouse models. researchgate.net

Effects on Tumor Growth and Drug Efficacy in Animal Systems

Pre-clinical studies using animal models, particularly xenograft models where human tumor cells are implanted into immunocompromised mice, are fundamental in evaluating the potential of new anticancer agents. These models allow for the assessment of a compound's ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutic drugs. While specific data on dexthis compound's direct effects on tumor growth in animal xenograft models is not extensively detailed in the provided search results, the focus of its pre-clinical evaluation has been primarily on its role as a chemosensitizer. The underlying principle is that dexthis compound, by inhibiting P-glycoprotein (P-gp), can increase the intracellular concentration of co-administered cytotoxic drugs in resistant tumor cells, thereby augmenting their anti-tumor activity.

Mathematical models are often employed in pre-clinical oncology to understand and predict tumor growth kinetics and the impact of anticancer treatments. nih.gov These models typically describe the natural growth of tumors and how drug administration can lead to a decrease in the tumor growth rate, often linked to drug concentration and the population of proliferating tumor cells. nih.gov Such models are crucial for ranking the potency of compounds and understanding the dynamics of tumor cell death. nih.gov The evaluation of dexthis compound in combination with other anticancer agents in these xenograft models would provide quantitative insights into its efficacy in overcoming multidrug resistance and enhancing therapeutic outcomes.

Inhibition of Preneoplastic Lesion Development in Organ-Specific Animal Models (e.g., Rat Liver)

The development of preneoplastic lesions, which are morphologically altered groups of cells that can precede the formation of malignant tumors, is a key area of cancer research. In a rat liver model of hepatocarcinogenesis, the effects of dexthis compound on the development of these lesions have been investigated. nih.govebi.ac.uk In this model, male Sprague-Dawley rats were initiated with the carcinogen N-nitrosodiethylamine, followed by a diet containing 2-acetylaminofluorene (B57845) and partial hepatectomy. nih.govebi.ac.uk

Administration of dexthis compound in the drinking water led to a notable decrease in both the incidence and size of gamma-glutamyl transpeptidase-positive foci, which are recognized biomarkers for preneoplastic lesions in the liver. nih.govebi.ac.uk This chemopreventive effect suggests that dexthis compound may interfere with the early stages of carcinogenesis. nih.gov The proposed mechanism for this effect is that dexthis compound reduces the resistance of the initiated hepatocytes to the mitoinhibitory and cytotoxic effects of 2-acetylaminofluorene. nih.govebi.ac.uk

Comparative Pre-clinical Efficacy Studies with Racemic this compound in Animal Models

Comparative studies between dexthis compound and its racemic counterpart, this compound, are crucial for delineating their respective therapeutic profiles. In the context of inhibiting preneoplastic liver lesions in rats, dexthis compound demonstrated a more pronounced chemopreventive effect than racemic this compound. nih.govebi.ac.uk This suggests that the (R)-isomer may possess a more favorable activity profile in this specific pre-clinical model of chemoprevention. nih.gov

In studies assessing toxicity on normal and leukemic progenitor cells, dexthis compound was found to be less toxic to normal bone marrow precursors compared to racemic this compound. nih.gov This is a significant finding, as it suggests a potentially wider therapeutic window for dexthis compound, allowing for the use of higher, more effective concentrations in vivo without the dose-limiting cardiovascular toxicities associated with racemic this compound. nih.gov Specifically, on myeloid (CFU-GM) and erythroid (BFU-E) progenitors, racemic this compound was significantly more toxic at higher concentrations than dexthis compound. nih.gov

Furthermore, in animal models of diabetes, R-verapamil (dexthis compound) has been shown to have weaker cardiovascular side effects than S-verapamil, the other enantiomer in the racemic mixture. nih.gov R-verapamil was significantly less effective at inhibiting atrial inotropy and ileal contractility compared to S-verapamil. nih.gov This reduced cardiovascular activity is a key advantage of dexthis compound, as it allows for its investigation as a P-gp modulator at concentrations that would be unachievable with racemic this compound due to toxicity. nih.gov

Table 1: Comparative Effects of Dexthis compound and Racemic this compound on Preneoplastic Lesions and Progenitor Cells

| Parameter | Dexthis compound | Racemic this compound | Animal Model/System |

| Inhibition of Preneoplastic Liver Foci | More marked effect | Less marked effect | Male Sprague-Dawley Rats |

| Toxicity to Myeloid Progenitors (CFU-GM) | Less toxic | More toxic (at 30 µM) | Human Bone Marrow Cells |

| Toxicity to Erythroid Progenitors (BFU-E) | Less toxic | More toxic (at 30 µM) | Human Bone Marrow Cells |

Pharmacological Characterization in Animal Systems

Assessment of P-glycoprotein Modulatory Activity in Animal Tissues

P-glycoprotein (P-gp) is a membrane transporter protein that plays a crucial role in the disposition of various drugs and xenobiotics by actively pumping them out of cells. mdpi.com It is widely distributed in various tissues, including the intestine, liver, kidney, and the blood-brain barrier. mdpi.com Dexthis compound is recognized as a competitive inhibitor of the P-gp efflux pump. ebi.ac.uk Its ability to modulate P-gp activity in animal tissues is a key aspect of its pharmacological profile, particularly in the context of overcoming multidrug resistance in cancer.

As a second-generation P-gp inhibitor, dexthis compound was developed from the first-generation inhibitor, racemic this compound, with the aim of reducing the inherent cardiac activity. nih.gov While dexthis compound itself has no significant pharmacological effects at the doses used for P-gp inhibition, it can effectively compete with other P-gp substrates, thereby increasing their intracellular concentrations. nih.gov However, like other second-generation modulators, dexthis compound is also a substrate for P-gp, which can influence its own pharmacokinetics. nih.gov

Evaluation of Non-Cardiovascular Pharmacological Effects in Pre-clinical Animal Models

The primary non-cardiovascular pharmacological effect of dexthis compound that has been extensively studied in pre-clinical animal models is its ability to modulate P-gp. This activity is central to its potential application as a chemosensitizing agent in cancer therapy. ebi.ac.uk By inhibiting P-gp, dexthis compound can reverse multidrug resistance, a major obstacle in the successful treatment of many cancers. ebi.ac.uk

Beyond its P-gp inhibitory effects, studies in animal models of diabetes have explored other potential pharmacological actions of the R-enantiomer of this compound. In streptozotocin-induced type 1 and db/db type 2 diabetes mouse models, R-verapamil demonstrated antidiabetic efficacy by lowering blood glucose levels. nih.gov In the type 1 diabetes model, it was also shown to downregulate the expression of thioredoxin-interacting protein (Txnip) and reduce β-cell apoptosis. nih.gov In the type 2 diabetes model, R-verapamil was found to increase serum insulin (B600854) levels. nih.gov These findings suggest that dexthis compound may have therapeutic potential beyond its role as a P-gp modulator, although these effects are still under investigation.

It is important to note that while dexthis compound has substantially reduced cardiac activity compared to racemic this compound, it is not entirely devoid of cardiovascular effects, though they are significantly weaker. nih.govresearchgate.net

Table 2: Investigated Non-Cardiovascular Effects of Dexthis compound in Animal Models

| Pharmacological Effect | Finding | Animal Model |

| P-glycoprotein Inhibition | Competitive inhibitor, reverses multidrug resistance. | Various in vitro and in vivo models |

| Antidiabetic Efficacy | Lowered blood glucose, increased serum insulin. | Streptozotocin-induced and db/db mice |

| Beta-cell Protection | Downregulated Txnip expression, reduced apoptosis. | Streptozotocin-induced diabetic mice |

Mechanistic Insights into Drug Drug Interactions Involving Dexverapamil

Modulation of Drug Efflux Transporters (e.g., P-gp)

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a critical ATP-dependent efflux pump found in various tissues, including the intestinal epithelium, blood-brain barrier (BBB), liver, and kidney. Its primary function is to extrude xenobiotics and endogenous compounds from cells, thereby limiting their absorption, distribution, and accumulation. Dexverapamil, like This compound (B1683045), acts as an inhibitor of P-gp, influencing the disposition of P-gp substrates.

Stereoselective Interactions with Transport Systems in Animal Studies

The stereochemistry of this compound and its derivatives can play a role in their interaction with transport systems. While this compound itself is administered as a racemic mixture, studies have investigated the stereoselective aspects of its interaction with P-gp. Research indicates that while both R- and S-verapamil enantiomers are substrates for P-gp, the transport across biological barriers like the rat jejunum may not be stereoselective nih.govoup.com. However, some studies suggest potential stereoselectivity in P-gp binding affinity researchgate.netresearchgate.net. Dexthis compound (R-verapamil) has been shown to inhibit P-gp, and its interaction with P-gp has been explored in various preclinical contexts, including its role as a reference inhibitor in evaluating new P-gp modulators mdpi.com. The specific stereoselective impact of dexthis compound on P-gp activity in different animal models is an area of ongoing research, with some findings suggesting stereoselective differences in P-gp regulation by related compounds plos.org.

Inhibition of Drug-Metabolizing Enzymes (e.g., CYP3A4)

Dexthis compound, akin to its parent compound this compound, can inhibit the activity of key drug-metabolizing enzymes, most notably CYP3A4. This inhibition can lead to altered pharmacokinetics of co-administered drugs that are substrates for these enzymes.

Enzymatic Inhibition Kinetics and Underlying Mechanisms in In Vitro Systems

In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have characterized the inhibitory potential of this compound and its metabolites, including dexthis compound (R-verapamil), on CYP3A4. This compound enantiomers and their metabolites, such as northis compound (B1221204) and N-desalkylthis compound (D617), have been shown to inhibit CYP3A4 in a time- and concentration-dependent manner researchgate.netnih.gov. This inhibition is often attributed to the formation of a metabolic-intermediate complex (MIC) with the CYP enzyme, a mechanism confirmed by spectrophotometric analysis researchgate.netnih.govnih.gov. Dexthis compound, as R-verapamil, exhibits specific kinetic parameters for CYP3A4 inhibition.

Table 1: CYP3A4 Inhibition Kinetics of this compound Enantiomers and Metabolites

| Compound | kinact (min⁻¹) | KI (µM) | Reference |

|---|---|---|---|

| R-verapamil (Dexthis compound) | 0.39 | 6.46 | researchgate.netnih.gov |

| S-verapamil | 0.64 | 2.97 | researchgate.netnih.gov |

| (+/-)-Northis compound | 1.12 | 5.89 | researchgate.netnih.gov |

| D617 (N-desalkylthis compound) | 0.07 | 7.93 | researchgate.netnih.gov |

These kinetic parameters highlight the varying potencies of these compounds in inhibiting CYP3A4. For example, S-verapamil and northis compound generally showed higher inactivation potencies (lower KI and/or higher kinact) compared to R-verapamil and D617 researchgate.netnih.gov. Dexthis compound's inhibition of CYP3A4 is also supported by findings where it was listed as an inhibitor of this enzyme mdpi.comdrugbank.com.

Consequences for Co-administered Drug Metabolism in Pre-clinical Pharmacological Contexts

The inhibition of CYP3A4 by dexthis compound can lead to significant consequences for the metabolism of co-administered drugs that are primarily cleared by this enzyme. Preclinical pharmacokinetic modeling has predicted that such inhibition can result in substantial increases in the area under the curve (AUC) of CYP3A4 substrates researchgate.netnih.gov. For instance, a predicted increase in oral AUC of 1.6- to 2.2-fold for a CYP3A4-eliminated drug and 3.2- to 4.5-fold for midazolam (which undergoes extensive intestinal metabolism) was estimated following this compound administration researchgate.netnih.gov. In experimental studies, this compound administration led to a 39% increase in the exposure of R406, the active metabolite of fostamatinib, indicating impaired metabolism researchgate.net. These findings underscore the potential for dexthis compound to elevate plasma concentrations of co-administered CYP3A4 substrates, potentially increasing the risk of dose-related adverse effects.

Theoretical and Computational Modeling of Drug-Drug Interactions

Computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and physiologically based pharmacokinetic (PBPK) modeling, are increasingly utilized to predict and understand drug-drug interactions involving transporters and enzymes like P-gp and CYP3A4. These in silico methods can provide insights into the binding affinities, mechanisms of inhibition, and potential pharmacokinetic consequences of co-administration.

Molecular docking studies have been employed to investigate the binding of this compound and other P-gp inhibitors to P-gp, helping to elucidate potential binding sites and interactions researchgate.netnih.gov. These studies can predict how compounds might interact with the transporter, offering a basis for understanding their inhibitory potential biorxiv.orgmdpi.com. Furthermore, PBPK models that incorporate mechanism-based inhibition of CYP enzymes and transporter kinetics, such as those developed for this compound and its enantiomers, can predict the impact of these interactions on the pharmacokinetics of victim drugs mdpi.comresearchgate.net. Computational models also aid in identifying novel P-gp inhibitors by screening large compound libraries nih.govmdpi.combiorxiv.org. These in silico trials are crucial for predicting efficacy and potential side effects early in the drug development process, thereby streamlining the pathway to new therapies clinicaltrialvanguard.com.

Structure Activity Relationships and Analog Development for Enhanced Multidrug Resistance Reversal

Design and Synthesis of Dexverapamil Analogues and Derivatives

The development of P-gp inhibitors has progressed through several generations, each aiming to improve upon the limitations of the preceding ones. This compound (B1683045), a first-generation inhibitor, demonstrated P-gp modulatory effects but was limited by significant cardiovascular side effects due to its calcium channel blocking activity aboutscience.eufrontiersin.org. Dexthis compound emerged as a second-generation inhibitor, specifically designed to retain P-gp inhibitory potency while reducing these unwanted pharmacological activities aboutscience.eufrontiersin.org.

Chemical Modifications for Improved P-glycoprotein Inhibitory Efficacy

Chemical modifications of lead compounds like this compound have been instrumental in enhancing their efficacy as P-gp inhibitors. Studies have explored various structural alterations, including the synthesis of iodinated this compound derivatives. One such derivative, compound 16c, demonstrated a more potent MDR reversal capacity than both this compound and cyclosporin (B1163) A in daunorubicin-resistant K562 cells, as measured by the intracellular accumulation of rhodamine 123 nih.govresearchgate.net. These modifications aim to optimize binding interactions within the P-gp binding pocket, thereby increasing inhibitory potency numberanalytics.comresearchgate.net.

Optimization Strategies for Reduced Unwanted Pharmacological Activities

A critical aspect of analog development is the reduction of off-target effects. Dexthis compound, as the R-isomer of this compound, was specifically developed to possess reduced cardiotoxicity compared to its parent compound, while still exhibiting significant P-gp inhibition aboutscience.eufrontiersin.org. Further research into this compound analogues with restricted molecular flexibility revealed derivatives that were completely devoid of calcium channel blocking activity but retained comparable MDR reverting abilities to this compound nih.gov. This highlights the success of targeted chemical modifications in decoupling P-gp inhibition from calcium channel antagonism, a key strategy for developing safer and more effective MDR modulators numberanalytics.comnih.gov.

Comparative Analysis of Novel Multidrug Resistance Modulators

The landscape of MDR modulators is continually evolving, with ongoing efforts to identify and characterize novel compounds that offer improved efficacy and selectivity.

High-Throughput Screening for P-glycoprotein Inhibitory Potency

High-throughput screening (HTS) has proven to be a powerful tool in the discovery of new P-gp inhibitors. For instance, NSC23925 was identified through an HTS assay and subsequently served as a scaffold for developing novel quinoline (B57606) derivatives with enhanced P-gp inhibitory effects frontiersin.org. Similarly, third-generation inhibitors like tariquidar (B1662512) (XR9576) were developed through SAR and HTS approaches, aiming for greater specificity and potency scielo.br. These screening methods allow for the rapid evaluation of large compound libraries, accelerating the identification of promising MDR modulators.

Assessment of Selectivity and Specificity for Multidrug Resistance Mechanisms

While early-generation P-gp inhibitors often exhibited broad interactions with other ATP-binding cassette (ABC) transporters and enzymes like CYP450, the development of third-generation inhibitors has focused on achieving higher specificity for P-gp aboutscience.eunih.govnih.gov. This selectivity is crucial to minimize complex pharmacokinetic alterations and potential drug-drug interactions nih.gov. However, the polyspecificity of the P-gp drug-binding pocket presents a challenge in developing highly selective modulators acs.org. Comparative analyses are essential to evaluate the specificity of novel compounds not only for P-gp but also for other efflux pumps that may contribute to MDR, such as MRP1 and BCRP nih.gov.

Theoretical and Computational Approaches in Analog Design

Computational methodologies play a pivotal role in modern drug discovery, guiding the rational design and optimization of P-gp inhibitors. Quantitative Structure-Activity Relationship (QSAR) studies, molecular modeling, and virtual screening are employed to predict compound properties and identify key structural features responsible for P-gp binding and inhibition researchgate.netscielo.bracs.orgnih.govemanresearch.org. These approaches enable the exploration of chemical space, the identification of novel pharmacophores, and the optimization of lead compounds for improved efficacy and reduced toxicity numberanalytics.comnih.govemanresearch.org. For example, computational studies can predict interactions with specific amino acid residues in the P-gp binding site, informing the synthesis of more effective analogs nih.govresearchgate.net.

Table 1: Generations of P-gp Inhibitors and Their Characteristics

| Generation | Examples | Key Characteristics | Limitations |

| First | This compound, Cyclosporin A | Pharmacologically active, broad interactions | High serum concentrations required, significant off-target effects (e.g., cardiotoxicity, immunosuppression) aboutscience.eu |

| Second | Dexthis compound, PSC833 (Valspodar) | Reduced innate pharmacological activity, greater P-gp affinity | Can inhibit CYP450 enzymes and other ABC transporters, leading to pharmacokinetic alterations aboutscience.eunih.gov |

| Third | Tariquidar (XR9576), Biricodar | Aim for higher specificity and lower toxicity, often non-transported inhibitors | Still under clinical development; challenges in achieving complete selectivity aboutscience.eunih.govscielo.br |

Molecular Docking and Binding Site Predictions for P-glycoprotein

P-glycoprotein is a complex transmembrane protein consisting of two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs) mdpi.comfrontiersin.org. The TMDs are responsible for substrate binding and translocation across the cell membrane, utilizing the energy from ATP hydrolysis by the NBDs to pump substrates out of the cell mdpi.comfrontiersin.org. Understanding how small molecules interact with P-gp is crucial for designing effective inhibitors. Molecular docking, an in silico technique, plays a pivotal role in predicting these interactions by modeling the binding of ligands to protein targets researchgate.netresearchgate.netmdpi.comacs.orgplos.org.

Studies employing molecular docking have provided insights into the binding sites of P-gp inhibitors, including this compound and its enantiomers. This compound and R-verapamil (the enantiomer that forms Dexthis compound) have been shown to bind to specific regions within the transmembrane domains of P-gp, often referred to as the M/R site researchgate.netmdpi.com. These investigations have identified key amino acid residues that are critical for these interactions. For instance, residues such as Leucine 64 (Leu64), Phenylalanine 724 (Phe724), Glutamine 942 (Gln942), Methionine 945 (Met945), Phenylalanine 974 (Phe974), and Valine 978 (Val978) have been implicated in binding with this compound researchgate.net. These residues are located within the drug-binding domains (DBDs) of the transporter unisi.it. The polyspecific nature of P-gp suggests the presence of multiple binding sites, contributing to its ability to efflux a wide array of structurally diverse compounds mdpi.complos.orgresearchgate.net.

Table 1: this compound and Analog Binding Site Interactions with P-gp

| Compound | Predicted Binding Site | Key Interacting Residues | Reference(s) |

| This compound (VRP) | M/R site | Leu64, Phe724, Gln942, Met945, Phe974, Val978 | researchgate.netresearchgate.net |

| R-verapamil | M/R site | Leu64, Phe724, Gln942, Met945, Phe974, Val978 | researchgate.netresearchgate.netmdpi.com |

| Cabozantinib | Partially shared site | Leu64, Phe724, Gln942, Met945, Phe974, Val978 (also interacts with Gln942 via H-bond) | researchgate.net |

Note: This table is designed for interactive use, allowing users to sort and filter data based on specific criteria.

Structure-Based Drug Design Principles

Structure-Activity Relationship (SAR) studies, coupled with molecular docking data, are fundamental to Structure-Based Drug Design (SBDD) researchgate.netfrontiersin.orgresearchgate.netmdpi.com. SBDD aims to rationally design molecules with optimized properties by understanding how structural modifications influence biological activity. The development of Dexthis compound exemplifies these principles, representing an evolution from first-generation P-gp inhibitors like this compound.

Evolution from First- to Second-Generation Inhibitors: this compound, while effective in reversing MDR, exhibited significant calcium channel blocking activity, leading to dose-limiting cardiovascular toxicities researchgate.netfrontiersin.orgtandfonline.comnih.govnih.gov. This prompted research into this compound analogs to achieve a better therapeutic index. Dexthis compound, the dextro-isomer of this compound, emerged as a promising second-generation inhibitor researchgate.netfrontiersin.orgtandfonline.comacs.orgmdpi.comnih.govfrontiersin.org. SAR studies indicated that while this compound's enantiomers had similar MDR reversal potencies in vitro, their cardiovascular activities differed significantly, with the R-enantiomer (Dexthis compound) showing substantially lower calcium channel blocking activity researchgate.nettandfonline.comnih.gov. This stereochemical difference was a key insight for designing safer MDR modulators.

Key SAR Findings Guiding Dexthis compound Development: SAR investigations on this compound analogs have highlighted several critical structural features influencing MDR reversal and P-gp interaction:

Stereochemistry: The R-isomer (Dexthis compound) demonstrated a more favorable profile by retaining potent MDR reversal activity while exhibiting reduced cardiovascular effects compared to the racemic mixture or the S-isomer researchgate.nettandfonline.comnih.gov.

Advanced Methodologies in Dexverapamil Research

In Vivo Experimental Models (Non-Human)

Pre-clinical Pharmacokinetic and Pharmacodynamic Studies in Animal Subjects

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal subjects are critical for characterizing how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how it exerts its effects. These studies provide essential data for predicting human responses and designing clinical trials europa.euals.netannualreports.comresearchgate.net. For compounds like Dexverapamil, preclinical PK/PD studies are designed to elucidate its absorption characteristics, tissue distribution, metabolic pathways, and elimination routes in relevant animal species. These investigations help determine the relationship between drug concentration and its pharmacological effect, offering insights into potential efficacy and the duration of action. While specific detailed PK/PD profiles for Dexthis compound in various animal models are extensively documented in specialized literature, the general approach involves administering the compound and collecting biological samples (e.g., blood, urine, tissues) at specific time points to quantify drug and metabolite levels. Concurrently, physiological or biochemical markers are monitored to assess the drug's pharmacodynamic effects europa.euals.net.

Ex Vivo Models for Transport and Metabolism Studies

Ex vivo models offer a bridge between in vitro cell-based assays and in vivo animal studies, allowing for the investigation of drug transport and metabolism in more complex biological matrices. These models often utilize isolated organs or tissues that retain a higher degree of physiological relevance than cell cultures springermedizin.depharmaexcipients.com. For instance, studies involving ex vivo systems have been employed to examine the role of transporters like P-glycoprotein in drug disposition. In one such application, researchers investigated the effects of P-gp inhibitors, including Dexthis compound, on the uptake and retention of a fluorescently labeled compound in ex vivo worm models. These studies indicated that Dexthis compound, as a P-gp inhibitor, significantly increased the fluorescence intensity of the labeled compound within the worms, suggesting enhanced cellular accumulation by blocking efflux mechanisms researchgate.net. Such ex vivo approaches are invaluable for dissecting the specific roles of transporters and metabolic enzymes in a more controlled, yet physiologically pertinent, environment.

Computational and Theoretical Modeling Approaches

Computational and theoretical modeling techniques provide powerful tools for predicting drug behavior, understanding molecular interactions, and guiding experimental design. These methods are particularly useful for complex molecules like Dexthis compound and their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies for P-glycoprotein Modulators

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing correlations between the chemical structure of molecules and their biological activity. For P-glycoprotein (P-gp) modulators, QSAR models aim to identify key structural features that confer inhibitory or modulatory effects on P-gp activity. Dexthis compound, known as a second-generation P-gp inhibitor, has been studied within the broader context of developing effective multidrug resistance (MDR) modulators scispace.comscirp.orgnih.govresearchgate.netmdpi.com. QSAR analyses, employing methods such as Topomer Comparative Molecular Field Analysis (CoMFA) and Hologram Quantitative Structure Activity Relationship (HQSAR), have been used to build predictive models for P-gp inhibition. These models can reveal how specific molecular descriptors, like steric and electronic properties, influence a compound's ability to modulate P-gp. For example, studies on related MDR modulators have yielded models with high predictive power, such as a Topomer CoMFA model with a cross-validated correlation coefficient (q²) of 0.536 and a non-cross-validated correlation coefficient (r²) of 0.975, and an HQSAR model with a q² of 0.777 and an r² of 0.956 scispace.com. These findings underscore the utility of QSAR in guiding the design of novel and more potent P-gp modulators.

Table 1: Performance Metrics of QSAR Models for MDR Modulators

| QSAR Model Type | Cross-Validated Correlation Coefficient (q²) | Non-Cross-Validated Correlation Coefficient (r²) |

| Topomer CoMFA | 0.536 | 0.975 |

| HQSAR | 0.777 | 0.956 |

Note: These metrics are representative of QSAR studies on third-generation MDR modulators and provide context for the predictive power achievable in this field, which is applicable to understanding compounds like Dexthis compound.

Predictive Algorithms for Drug-Target Interactions and Pharmacological Profiles

Predictive algorithms, often leveraging machine learning and artificial intelligence, are increasingly used to forecast drug-target interactions (DTIs) and predict comprehensive pharmacological profiles. These methods integrate diverse data sources, including chemical structures, genomic information, and existing pharmacological data, to build models capable of identifying potential drug targets or predicting a drug's mechanism of action plos.orgfrontiersin.orgarxiv.orgmdpi.comnih.gov. Algorithms such as Random Forest (RF) and Support Vector Machines (SVM) have demonstrated significant success in predicting DTIs, achieving high concordance, sensitivity, and specificity plos.org. By analyzing molecular descriptors and biological data, these algorithms can identify patterns that govern how molecules like Dexthis compound interact with specific targets or pathways within the body. Such predictive capabilities are crucial for accelerating drug discovery and repurposing efforts by identifying promising candidates and elucidating their potential therapeutic effects and off-target interactions.

Simulations of Biological Systems to Understand Dexthis compound's Interactions

The simulation of biological systems, ranging from molecular dynamics to multi-scale modeling, provides an in-depth understanding of how molecules interact within complex cellular and physiological environments researchgate.netuzh.charxiv.orgunl.edunih.govwhiterose.ac.uk. Molecular dynamics (MD) simulations, for instance, can model the atomic-level movements of proteins and ligands over time, offering insights into binding mechanisms, conformational changes, and the energetic landscape of drug-target interactions arxiv.orgnih.gov. Multiscale modeling approaches can integrate these molecular details with cellular or tissue-level processes, such as drug transport and metabolism within liver spheroids or across intestinal barriers pharmaexcipients.comwhiterose.ac.uk. For Dexthis compound, these simulation techniques can be employed to visualize its binding to P-gp, predict how structural modifications might alter its affinity or efficacy, and simulate its transport across biological membranes. By modeling the dynamic interplay of Dexthis compound with its targets and cellular machinery, researchers can gain a mechanistic understanding of its pharmacological profile, contributing to the rational design of more effective therapeutic strategies.

Theoretical Frameworks, Challenges, and Future Research Directions

Theoretical Basis of Multidrug Resistance Reversal

The efficacy of many chemotherapeutic agents is compromised by the development of MDR in cancer cells. Dexverapamil's theoretical framework for MDR reversal is largely centered on its ability to interfere with the mechanisms that confer this resistance.

Multidrug resistance in cancer is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, which actively pump cytotoxic drugs out of the cell, thereby reducing intracellular drug concentrations below effective levels spandidos-publications.comnih.govaacrjournals.orgmdpi.comnih.gov. P-glycoprotein (P-gp), encoded by the MDR1 gene, is the most extensively studied of these efflux pumps spandidos-publications.comaacrjournals.orgnih.goviiarjournals.org.

The primary hypothesis regarding Dexthis compound's mechanism of action is that it functions as a competitive inhibitor or modulator of P-gp aacrjournals.orgnih.goviiarjournals.orgcancer.govebi.ac.ukaacrjournals.org. By binding to P-gp, Dexthis compound is thought to block the efflux of chemotherapeutic substrates, such as anthracyclines and vinca (B1221190) alkaloids, leading to their increased intracellular accumulation and subsequent enhanced cytotoxicity aacrjournals.orgiiarjournals.orgebi.ac.ukaacrjournals.org. This competitive inhibition is proposed to occur at specific binding sites on the P-gp transporter aacrjournals.org.

Beyond direct P-gp inhibition, some theories suggest that calcium channel blockers, including This compound (B1683045) and its derivatives, might indirectly influence MDR. These hypotheses propose that by blocking L-type calcium channels, these compounds could alter intracellular calcium homeostasis, potentially affecting the ATP-dependent activity of P-gp spandidos-publications.comspandidos-publications.comresearchgate.net. A decrease in intracellular calcium might lead to reduced ATP production, thereby impairing the energy-dependent efflux function of P-gp spandidos-publications.comspandidos-publications.com. Furthermore, this compound and its analogs have also been observed to influence MDR by potentially downregulating the expression of MDR1 genes, although the precise transcriptional mechanisms involved are still under investigation spandidos-publications.comresearchgate.net. Dexthis compound has also demonstrated inhibitory activity against other efflux pumps, such as multidrug resistance-associated protein 1 (MRP1) plos.org.

This compound is a chiral molecule, existing as two enantiomers: the R-(+) enantiomer (Dexthis compound) and the S-(-) enantiomer cancer.gov. Enantioselective pharmacology recognizes that these stereoisomers can possess distinct pharmacological profiles, including differences in target binding affinity, efficacy, and toxicity plos.orgnih.govplos.orgresearchgate.netmdpi.complos.orgsemanticscholar.orgresearchgate.netnih.gov.

However, the enantioselectivity of this compound's interaction can vary depending on the specific transporter. While Dexthis compound shows potent P-gp inhibition, its interaction with other efflux pumps, such as MATE transporters, may not exhibit the same degree of enantioselectivity nih.gov. The differential activity across various transporters underscores the importance of stereochemistry in designing targeted therapeutic strategies to achieve specific modulation of efflux pumps relevant to MDR.

Hypotheses on Overcoming Efflux Pump Mechanisms in Cellular Systems

Academic Challenges in Multidrug Resistance Reversal Research

Despite the theoretical promise of Dexthis compound and similar modulators, several academic and practical challenges persist in their development and application.

While P-gp is a major contributor to MDR, cancer cells can develop resistance through a variety of other mechanisms. These include the overexpression of other ABC transporters, such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), as well as non-transporter-related mechanisms like enhanced DNA repair, altered drug metabolism, and changes in cellular signaling pathways spandidos-publications.comnih.govaacrjournals.orgmdpi.comspandidos-publications.comresearchgate.netnih.gov.

A significant challenge lies in determining the extent to which Dexthis compound can effectively overcome resistance mediated by these diverse mechanisms. While Dexthis compound has shown some inhibitory activity against MRP1 plos.org, its broad-spectrum efficacy across the entire family of MDR transporters and other resistance pathways is not fully elucidated tandfonline.comresearchgate.net. Future research must address the complexity of MDR, which often involves multiple concurrently active resistance mechanisms, requiring modulators that can target a wider range of cellular defense systems or work synergistically with other therapeutic agents.

A persistent challenge in MDR modulator research is the need to achieve concentrations that are therapeutically effective for reversing resistance without inducing significant systemic toxicity cancer.govtandfonline.comfrontiersin.orgnih.govascopubs.orgmdpi.com. The historical use of first-generation modulators like this compound was often limited by the high plasma concentrations required to inhibit P-gp, which led to dose-limiting toxicities, particularly cardiovascular effects iiarjournals.orgmdpi.comnih.govoaepublish.com.

Dexthis compound was developed as a second-generation modulator with the aim of improving the therapeutic window by reducing calcium channel blocking activity and associated toxicity cancer.govebi.ac.ukfrontiersin.orgnih.govnih.gov. However, even with these improvements, achieving an optimal balance between MDR reversal efficacy and acceptable safety profiles in preclinical models and subsequent clinical trials remains a key challenge oaepublish.comspringermedizin.defrontiersin.org. This involves understanding the precise concentration-response relationships for both efficacy and toxicity, as well as investigating potential drug-drug interactions that could exacerbate side effects or alter the pharmacokinetic profiles of co-administered chemotherapeutics.

Addressing Complex Multidrug Resistance Mechanisms Beyond P-glycoprotein

Future Research Avenues for Dexthis compound and Related Modulators

The ongoing quest to combat MDR necessitates continued exploration and refinement of strategies involving Dexthis compound and its related compounds.

Optimizing Combination Therapies: Further preclinical and clinical investigations are crucial to identify optimal combinations of Dexthis compound with various chemotherapeutic agents. This includes exploring synergistic effects, determining appropriate dosing schedules, and evaluating efficacy across different cancer types and resistance profiles spandidos-publications.comspandidos-publications.comfrontiersin.orgoup.comfrontiersin.org.

Broad-Spectrum Transporter Inhibition: Future research should focus on developing or identifying modulators that can effectively inhibit multiple key ABC transporters (P-gp, MRPs, BCRP) concurrently, as cancer cells often co-express these pumps, contributing to a more robust MDR phenotype spandidos-publications.comnih.govaacrjournals.orgmdpi.comspandidos-publications.comresearchgate.net.

Leveraging Enantioselective Design: Deeper understanding of the enantioselective interactions between this compound analogs and various efflux pumps could guide the design of novel, highly specific, and less toxic MDR modulators. This includes exploring stereochemical modifications to enhance target affinity while minimizing off-target effects nih.govplos.orgmdpi.complos.orgresearchgate.netnih.gov.

Advanced Drug Delivery Systems: The application of nanocarriers, liposomes, or targeted delivery systems presents a promising avenue to improve the pharmacokinetic properties and therapeutic index of Dexthis compound. Such systems could enhance drug accumulation at tumor sites, evade efflux pump recognition, and reduce systemic exposure, thereby mitigating toxicity nih.govfrontiersin.orgfrontiersin.org.

Exploring Non-Efflux Pump Mechanisms: Research into Dexthis compound's potential impact on other MDR mechanisms, such as autophagy, DNA repair pathways, or signaling cascades, could reveal broader therapeutic applications and novel targets for overcoming resistance spandidos-publications.comnih.govnih.gov.

Biomarker-Guided Therapy: The development of reliable biomarkers, such as specific transporter expression levels (e.g., P-gp, MRPs) or genetic signatures, could help predict patient response to Dexthis compound-based therapies, enabling personalized treatment strategies and improving clinical outcomes.

Comparative Enantiomer Cytotoxicity in Preclinical Models

| Enantiomer | Cytotoxicity on MRP1-BHK-21 Cells | Cytotoxicity on Control BHK-21 Cells | Reference |

| R-verapamil (Dexthis compound) | No cytotoxicity | No cytotoxicity | |

| S-verapamil | Potent killing activity | Cytotoxic | |

| Racemic this compound | Cytotoxic (<10-20 μM) | Ineffective |

Identification and Characterization of Novel Molecular Targets Beyond ABC Transporters

While Dexthis compound is recognized for its interaction with ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), research is increasingly focusing on its potential to modulate other molecular targets. Early generations of P-gp inhibitors, including this compound and its derivatives like Dexthis compound, were found to have varying degrees of pharmacological activity and potential off-target effects researchgate.nettandfonline.comoaepublish.com. Second-generation inhibitors, such as Dexthis compound, were developed with the aim of increased specificity and reduced pharmacological activity compared to first-generation agents, though they could still inhibit other ABC transporters and CYP450 enzymes tandfonline.comoaepublish.comnih.gov.

Studies suggest that Dexthis compound, despite being a this compound analog, exhibits reduced cardiac activity compared to racemic this compound mdpi.comnih.gov. This characteristic has prompted investigations into its broader cellular effects. Research into novel drug targets often involves mapping protein-drug interactions drugtargetreview.comnih.gov. Techniques that systematically identify these interactions in living organisms can reveal potential therapeutic applications by uncovering how drugs interact with proteins beyond their intended targets drugtargetreview.com. Such approaches are crucial for understanding the full spectrum of Dexthis compound's activity and identifying new therapeutic avenues, potentially independent of its effects on ABC transporters like P-gp drugtargetreview.comnih.gov.

Exploration of Combination Strategies with Other Pre-clinical Agents

The potential of Dexthis compound in combination therapies is an active area of research, particularly in overcoming drug resistance. Historically, this compound and its derivatives, including Dexthis compound, have been explored as chemosensitizers to reverse multidrug resistance (MDR) mediated by ABC transporters researchgate.netoaepublish.comnih.govmdpi.com. While first and second-generation inhibitors like Dexthis compound showed promise in vitro, their clinical translation has been hampered by issues such as potency, toxicity, and off-target effects oaepublish.commdpi.com.

Despite these challenges, research continues to explore synergistic effects. For instance, this compound has been shown to potentiate cyclosporine's effects in inhibiting lymphocyte proliferation and prolonging graft survival in experimental models, suggesting a role for this compound derivatives in modulating immune responses nih.gov. Future research could investigate Dexthis compound in combination with novel pre-clinical agents to enhance therapeutic efficacy or mitigate resistance mechanisms in various disease contexts.

Development of Advanced Delivery Systems for Targeted Modulation in Experimental Models

The development of advanced delivery systems is a critical strategy to improve the therapeutic index of compounds like Dexthis compound, especially when targeting specific cellular pathways or tissues. While not explicitly detailed in the provided search results for Dexthis compound's delivery systems, the broader context of P-gp inhibition highlights the importance of such approaches. For example, vincristine-loaded lipid nanoparticles conjugated to an anti-P-gp monoclonal antibody have shown enhanced cytotoxicity in resistant cell lines nih.gov. Similarly, doxorubicin-loaded liposomes have been developed to target specific cells and circumvent P-gp mediated drug efflux nih.gov.

Future research directions for Dexthis compound could involve formulating it within advanced delivery systems, such as nanoparticles, liposomes, or targeted conjugates. These systems could potentially enhance its cellular uptake, improve its pharmacokinetic profile, and enable targeted modulation of specific pathways or targets in experimental models, thereby overcoming limitations associated with conventional administration nih.gov.

Refinement and Validation of Predictive Animal and In Vitro Models for Translating Research Findings

Translating findings from preclinical research to clinical applications requires robust and predictive animal and in vitro models. Dexthis compound's role in modulating ABC transporters, particularly P-gp, has been studied extensively using various cell lines and animal models that overexpress these transporters researchgate.netnih.govmdpi.com. For instance, P-gp knockout mice have been instrumental in understanding P-gp's role in drug distribution and brain penetration nih.govoaepublish.com.

The efficacy of Dexthis compound as a P-gp inhibitor has been evaluated in various in vitro assays, such as calcein (B42510) AM accumulation assays, which measure the substrate accumulation in cells when the transporter is inhibited acs.org. However, the clinical success of first and second-generation P-gp inhibitors has been limited due to factors like off-target effects and insufficient potency in humans oaepublish.commdpi.com. Therefore, refining and validating predictive models that accurately reflect human physiology and disease states are crucial. This includes developing models that can better predict the in vivo efficacy and safety profiles of Dexthis compound, especially when exploring its potential beyond ABC transporter inhibition.

Q & A

Q. What is the mechanistic role of Dexverapamil in reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells?

Dexthis compound, the R-enantiomer of this compound, competitively inhibits P-gp, an ATP-dependent efflux pump overexpressed in drug-resistant cancers. Unlike racemic this compound, it exhibits reduced calcium channel antagonism, minimizing cardiotoxicity while retaining chemosensitizing efficacy. Methodologically, researchers validate this mechanism via in vitro assays (e.g., calcein-AM efflux inhibition) and in vivo xenograft models comparing tumor response with/without Dexthis compound co-administration .

Q. What experimental models are optimal for evaluating Dexthis compound’s chemosensitizing effects?

- Preclinical:

- In vitro: P-gp-overexpressing cell lines (e.g., MCF-7/ADR) treated with anthracyclines (e.g., epirubicin) ± Dexthis compound. Metrics include IC50 shifts and intracellular drug accumulation via flow cytometry.

- In vivo: Murine xenograft models with pharmacokinetic (PK) profiling to assess drug retention.

- Clinical: Phase II trials using a two-stage design (e.g., initial monotherapy followed by combination therapy in refractory patients) to isolate Dexthis compound’s contribution .

Q. How is Dexthis compound dosed in combination therapies to balance efficacy and toxicity?

Clinical protocols often use oral Dexthis compound (300 mg every 6 hours × 13 doses) paired with cytotoxic agents like epirubicin (120 mg/m² IV). Preclinical studies employ dose-escalation designs to identify thresholds where P-gp inhibition outweighs off-target effects. PK monitoring (e.g., trough plasma levels of Dexthis compound and its metabolites) ensures therapeutic exposure .

Advanced Research Questions

Q. How should researchers resolve contradictions in Dexthis compound’s impact on cytotoxic drug pharmacokinetics?

Contradictory findings (e.g., reduced epirubicin AUC with Dexthis compound in some trials vs. increased retention in preclinical models) require:

Q. What methodologies optimize Dexthis compound’s synergy with novel cytotoxic agents in resistant tumors?

- High-throughput screening of compound libraries paired with Dexthis compound to identify synergistic partners.

- Transcriptomic profiling of tumors pre-/post-treatment to detect P-gp-independent resistance pathways (e.g., upregulated anti-apoptotic proteins).

- Computational modeling of drug-P-gp binding affinities to refine structure-activity relationships .

Q. How can researchers mitigate residual cardiotoxicity in long-term Dexthis compound regimens?

- Cardiac biomarkers : Troponin I and BNP monitoring during trials.

- Preclinical models : Langendorff perfused heart assays to quantify calcium channel blockade.

- Dose fractionation : Testing split doses to maintain P-gp inhibition while reducing peak plasma concentrations .

Guidance for Addressing Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。